
1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole is a synthetic organic compound characterized by the presence of chlorophenyl, nitrophenyl, and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Substitution reactions: The chlorophenyl and nitrophenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate halogenated precursors.
Industrial production methods may involve optimization of these steps to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The nitrophenyl and chlorophenyl groups can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(trifluoromethyl)-5-phenylpyrazole: This compound lacks the nitrophenyl group, which may result in different reactivity and biological activity.
1-(4-Nitrophenyl)-3-(trifluoromethyl)-5-phenylpyrazole:
The presence of both chlorophenyl and nitrophenyl groups in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C16H9ClF3N3O2 |
|---|---|
Molecular Weight |
367.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C16H9ClF3N3O2/c17-11-3-7-12(8-4-11)22-14(9-15(21-22)16(18,19)20)10-1-5-13(6-2-10)23(24)25/h1-9H |
InChI Key |
BTUKHNJGCRAHBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



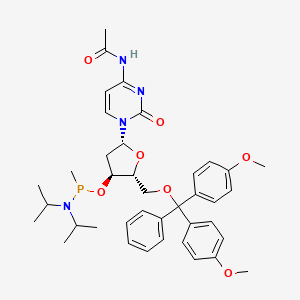
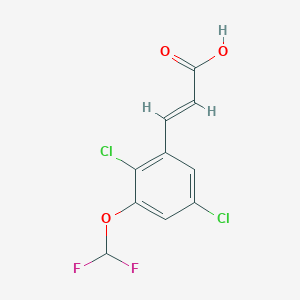

![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)
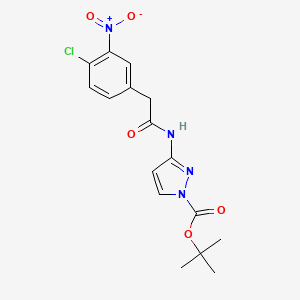

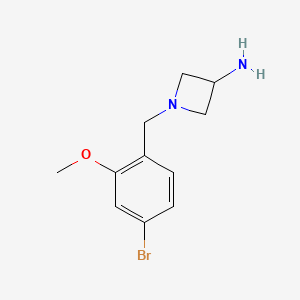
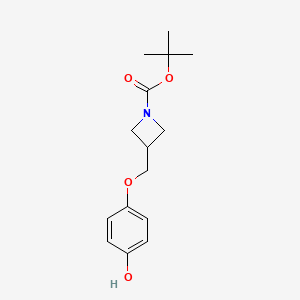
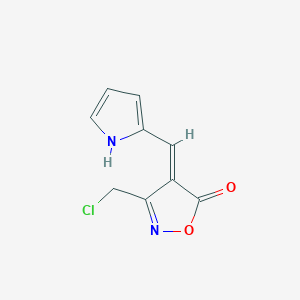
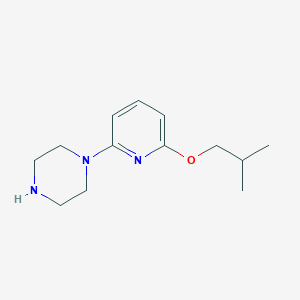
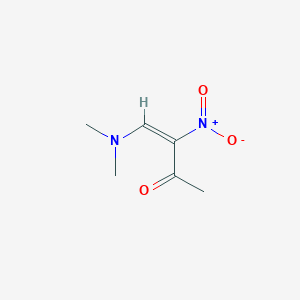
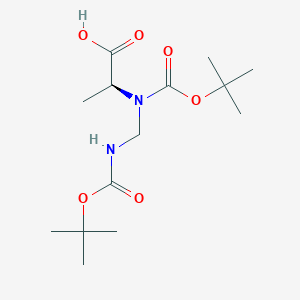
![1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B13728366.png)
